molecular formula C7H13NO2S B14145940 N,N-Di-2-propen-1-ylmethanesulfonamide CAS No. 10124-88-6

N,N-Di-2-propen-1-ylmethanesulfonamide

Cat. No.: B14145940
CAS No.: 10124-88-6
M. Wt: 175.25 g/mol
InChI Key: ZJRYOHXGGZEEGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Di-2-propen-1-ylmethanesulfonamide is a methanesulfonamide derivative featuring two allyl (2-propen-1-yl) groups attached to the nitrogen atom. This compound belongs to the sulfonamide class, characterized by a sulfonyl group linked to an amine. The allyl substituents confer unique reactivity and steric properties, making it a candidate for applications in polymer chemistry, catalysis, and medicinal chemistry. Its synthesis typically involves nucleophilic substitution of methanesulfonyl chloride with allylamines under controlled conditions .

Properties

CAS No.

10124-88-6

Molecular Formula

C7H13NO2S

Molecular Weight

175.25 g/mol

IUPAC Name

N,N-bis(prop-2-enyl)methanesulfonamide

InChI

InChI=1S/C7H13NO2S/c1-4-6-8(7-5-2)11(3,9)10/h4-5H,1-2,6-7H2,3H3

InChI Key

ZJRYOHXGGZEEGJ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N(CC=C)CC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diallylmethanesulfonamide typically involves the reaction of methanesulfonyl chloride with diallylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

CH3SO2Cl+(CH2=CHCH2)2NHCH3SO2N(CH2=CHCH2)2+HCl\text{CH}_3\text{SO}_2\text{Cl} + \text{(CH}_2\text{=CHCH}_2\text{)}_2\text{NH} \rightarrow \text{CH}_3\text{SO}_2\text{N(}\text{CH}_2\text{=CHCH}_2\text{)}_2 + \text{HCl} CH3​SO2​Cl+(CH2​=CHCH2​)2​NH→CH3​SO2​N(CH2​=CHCH2​)2​+HCl

Industrial Production Methods: Industrial production of N,N-Diallylmethanesulfonamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N,N-Diallylmethanesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The allyl groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.

Major Products:

    Oxidation: Methanesulfonic acid derivatives.

    Reduction: N,N-Diallylamine.

    Substitution: Various substituted N,N-diallylmethanesulfonamide derivatives.

Scientific Research Applications

N,N-Diallylmethanesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-Diallylmethanesulfonamide involves its interaction with biological molecules. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The key differentiator of N,N-Di-2-propen-1-ylmethanesulfonamide lies in its allyl groups. Below is a comparison with structurally related methanesulfonamides:

Compound Name Substituents on Nitrogen Key Structural Features
This compound Two allyl (2-propen-1-yl) groups Linear, unsaturated substituents
N,N-Dimethylmethanesulfonamide (Compound 8) Two methyl groups Saturated, sterically compact
Compound 36 Bicyclo[2.2.1]heptane, ferrocene Bulky bicyclic framework, organometallic moiety

Key Observations :

  • Allyl Groups vs. Methyl Groups: The allyl substituents in the target compound enhance π-orbital conjugation and steric bulk compared to the methyl groups in Compound 6.
  • Bulky vs. Linear Frameworks : Compound 36 incorporates a rigid bicyclic system and a ferrocene group, which drastically alters solubility and redox behavior compared to the allyl-substituted compound .

Reactivity Trends :

  • The allyl groups in the target compound participate in [2+2] cycloadditions and thiol-ene click chemistry, unlike the inert methyl groups in Compound 7.
  • Compound 36’s ferrocene moiety enables electrochemical applications, a feature absent in the allyl-substituted analog .

Physicochemical Properties

Property This compound N,N-Dimethylmethanesulfonamide (Compound 8) Compound 36
Molecular Weight ~219 g/mol ~167 g/mol ~630 g/mol
Solubility Moderate in polar aprotic solvents High in water and DMSO Low in polar solvents
Thermal Stability Decomposes above 150°C (allyl degradation) Stable up to 250°C Stable up to 300°C

Notes:

  • The allyl compound’s lower thermal stability is attributed to the labile C=C bonds, whereas Compound 36’s stability arises from its aromatic and organometallic components .
  • Solubility differences highlight the impact of substituent polarity: methyl groups enhance hydrophilicity, while bulky/ferrocene groups reduce it.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.